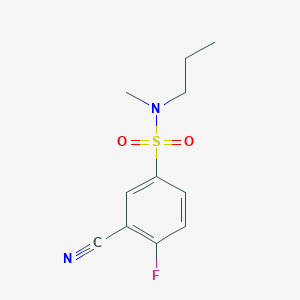![molecular formula C11H16N2O3S B7569923 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. It was first introduced in 1998 and has since become one of the most widely prescribed drugs in the world.
科学的研究の応用
Celecoxib has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. In addition, it has been studied for its potential use in the prevention and treatment of cancer, particularly colorectal cancer. Celecoxib has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.
作用機序
Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Celecoxib has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, it has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. Celecoxib has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients.
実験室実験の利点と制限
Celecoxib has a number of advantages for lab experiments. It is relatively easy to synthesize and is widely available. It has also been extensively studied, so there is a large body of literature on its properties and effects. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to control the dose and concentration of 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide, which can affect the results of experiments. In addition, there may be variability in the response of different cell types and tissues to this compound.
将来の方向性
There are a number of future directions for research on 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide. One area of research is the development of new analogs of this compound that may have improved anti-inflammatory and anti-cancer properties. Another area of research is the identification of new targets for this compound, particularly in the context of cancer. Finally, there is a need for further studies to determine the optimal dosing and administration of this compound for different conditions and patient populations.
合成法
The synthesis of 2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide involves a multi-step process that begins with the reaction of 2-aminobenzenesulfonamide with ethyl chloroacetate to form the intermediate ethyl 2-(2-aminophenyl)sulfonamidoacetate. This intermediate is then treated with cyclopropylmagnesium bromide to form the cyclopropyl derivative, which is subsequently hydrolyzed to form this compound. The overall yield of this process is approximately 50%.
特性
IUPAC Name |
2-[(2-cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c12-17(15,16)11-4-2-1-3-9(11)13-7-10(14)8-5-6-8/h1-4,8,10,13-14H,5-7H2,(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNLRYZPRFFYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=CC=CC=C2S(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7569858.png)

![(E)-3-(4-fluorophenyl)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7569881.png)

![[4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7569897.png)

![Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569911.png)

![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569933.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569946.png)


